molecular formula C15H23NSi B14337811 1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole CAS No. 108939-96-4

1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole

Cat. No.: B14337811
CAS No.: 108939-96-4
M. Wt: 245.43 g/mol
InChI Key: IYTLDAJGXIUELK-UHFFFAOYSA-N
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Description

1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole is a compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to an indole core. The indole structure is a common motif in organic chemistry, known for its presence in many natural products and pharmaceuticals. The TBS group is often used to protect hydroxyl groups during chemical synthesis due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole typically involves the protection of the hydroxyl group of an indole derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile . The reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which then reacts with the hydroxyl group to form the TBS-protected indole .

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced indole derivatives

    Substitution: Free hydroxyl indole

Mechanism of Action

The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole primarily involves its role as a protecting group. The TBS group stabilizes the hydroxyl group by forming a strong Si-O bond, which is resistant to many reaction conditions. This protection allows for selective reactions to occur at other functional groups in the molecule. The TBS group can be removed by nucleophilic attack of fluoride ions, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the Si-O bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole is unique due to the balance it offers between stability and ease of removal. The TBS group provides sufficient steric hindrance to protect the hydroxyl group while being easily removable under mild conditions using fluoride ions .

Properties

CAS No.

108939-96-4

Molecular Formula

C15H23NSi

Molecular Weight

245.43 g/mol

IUPAC Name

tert-butyl-dimethyl-(2-methylindol-1-yl)silane

InChI

InChI=1S/C15H23NSi/c1-12-11-13-9-7-8-10-14(13)16(12)17(5,6)15(2,3)4/h7-11H,1-6H3

InChI Key

IYTLDAJGXIUELK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1[Si](C)(C)C(C)(C)C

Origin of Product

United States

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